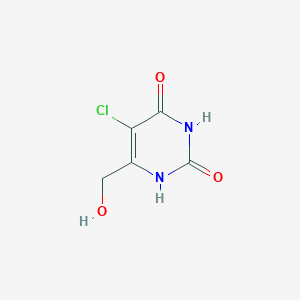

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione

Descripción

The compound 5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (abbreviated as TPI or Tipiracil hydrochloride) is a thymidine phosphorylase (TPase) inhibitor . Its chemical structure (CAS: 2101241-71-6) features a pyrimidinedione core substituted with a chlorine atom at position 5 and a (2-iminopyrrolidinyl)methyl group at position 6 . It is clinically utilized in combination with α,α,α-trifluorothymidine (FTD) as the drug TAS-102 for metastatic colorectal cancer, where TPI inhibits TPase to prevent FTD degradation, enhancing antitumor activity . Additionally, TPI has shown efficacy in alleviating inflammatory bowel disease (IBD) by suppressing gastrointestinal inflammation .

Propiedades

Fórmula molecular |

C5H5ClN2O3 |

|---|---|

Peso molecular |

176.56 g/mol |

Nombre IUPAC |

5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H5ClN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h9H,1H2,(H2,7,8,10,11) |

Clave InChI |

LESKGPCWILSNGK-UHFFFAOYSA-N |

SMILES canónico |

C(C1=C(C(=O)NC(=O)N1)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Primary Synthetic Route from Orotic Acid

The most detailed method involves a three-step process starting from orotic acid, as outlined in patent CN107118164B:

Step 1: Chlorination of Orotic Acid

Orotic acid undergoes α-hydrogen chlorination using chlorinating agents (e.g., Cl₂, SOCl₂) in glacial acetic acid or acetonitrile. This yields 5-chloro-6-chloroorotic acid (B₁).

Step 2: Reduction to Hydroxymethyl Intermediate

The critical step for CCMU-hydroxymethyl involves reducing the 6-chloromethyl group of B₁. Sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) in tetrahydrofuran (THF) at reflux (14+ hours) achieve selective reduction to 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione (B₂). Post-reaction workup includes quenching with ammonium chloride, ethyl acetate extraction, and ethanol recrystallization, yielding a pale yellow solid (melting point: 182–184°C).

Step 3: Chlorination Displacement

B₂ is treated with chlorinating agents (e.g., HCl, PCl₅) to produce the final chloromethyl derivative (CCMU). This step is omitted when targeting the hydroxymethyl intermediate.

- Yield : >80% for the reduction step.

- Purity : Recrystallization achieves ≥96% purity.

- Scalability : Glacial acetic acid and THF simplify solvent recovery.

Comparison with Prior Art

The traditional route (WO9630346) involves a four-step synthesis from 6-methyluracil derivatives:

| Parameter | CN107118164B | WO9630346 |

|---|---|---|

| Starting Material | Orotic acid | 6-Methylpyrimidine derivatives |

| Steps | 3 | 4 |

| Total Yield | ~75% (B₂ intermediate) | 18% (final CCMU) |

| Solvent Complexity | Glacial acetic acid/THF | Multiple recalcitrant solvents |

| Industrial Viability | High (simplified purification) | Low (poor solubility issues) |

The newer method reduces cost and eliminates intermediate isolation hurdles, making it preferable for large-scale production.

Research Findings and Optimization

- Catalyst Selection : ZnCl₂ in the reduction step enhances regioselectivity, minimizing over-reduction byproducts.

- Temperature Control : Reflux conditions (66–67°C in THF) balance reaction rate and side-product formation.

- Solvent Impact : THF improves NaBH₄ solubility, whereas polar aprotic solvents (e.g., DMF) reduce yields.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of 5-substituted pyrimidinediones.

Oxidation: Formation of 5-chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione.

Reduction: Formation of 5-chloro-6-(hydroxymethyl)-2,4-dihydroxypyrimidine.

Aplicaciones Científicas De Investigación

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential role in nucleic acid analogs and as a building block for nucleotide synthesis.

Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleotides.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with biological macromolecules. It can mimic natural nucleotides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. The chlorine atom and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrimidinedione/Pyridazinone Families

Key Observations :

- Substituent Effects: The 6-position substituent dictates biological activity. TPI’s bulky (2-iminopyrrolidinyl)methyl group enhances TPase inhibition, while CDHP’s smaller hydroxyl groups favor interaction with dihydropyrimidine dehydrogenase .

Functional Analogs in Thymidine Metabolism

Pharmacological and Clinical Comparisons

Efficacy in Colorectal Cancer

Actividad Biológica

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chlorine atom and a hydroxymethyl group attached to the pyrimidine ring, which contributes to its unique pharmacological properties. Its molecular formula is with a molar mass of approximately 232.66 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. This interaction can inhibit key enzymes involved in disease processes, making it a potential candidate for antiviral and anticancer therapies. Molecular docking studies indicate that this compound exhibits a strong binding affinity towards specific enzyme targets relevant in cancer treatment.

Biological Activities

The compound has been studied for several biological activities:

- Antiviral Activity : Research suggests that this compound may inhibit viral replication by targeting nucleotide biosynthesis pathways. In particular, inhibition of the pyrimidine pathway has shown potent anti-hepatitis E virus (HEV) activity .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound can inhibit cell proliferation and migration in various cancer cell lines. For instance, one study highlighted its effectiveness against A431 vulvar epidermal carcinoma cells .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study reported the synthesis of various derivatives of this compound and their evaluation for anticancer activity. The results indicated significant antiproliferative effects on mammalian cells .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding interactions between the compound and target enzymes related to cancer metabolism. These studies support the hypothesis that it may serve as a lead compound for developing new anticancer agents.

Comparative Analysis with Similar Compounds

The following table summarizes structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Chloro-6-(chloromethyl)-2,4(1H,3H)-pyrimidinedione | Contains a chloromethyl group | More reactive due to the presence of chloromethyl |

| Terbacil (CHClNO) | An organohalogen compound | Primarily used as an herbicide |

| 5-Fluoro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione | Contains a fluorine atom | Exhibits different biological activity compared to chlorine derivative |

The structural uniqueness of this compound enhances its potential applications in medicinal chemistry due to its distinct interactions with biological targets .

Q & A

Basic Research Questions

Q. How can researchers distinguish 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione from structurally similar pyrimidinediones (e.g., Terbacil)?

- Methodological Answer : Use IUPAC nomenclature rules to confirm substituent positions. For example, Terbacil (5-Chloro-3-tert-butyl-6-methyluracil) differs in substitution at positions 3 and 5. Analytical techniques such as high-resolution mass spectrometry (HRMS) and H/C NMR can resolve structural ambiguities. For instance, methyl vs. hydroxymethyl groups yield distinct chemical shifts (~δ 1.5 ppm for CH vs. δ 3.5–4.5 ppm for CHOH). Chromatographic methods (HPLC with UV/RI detection) can also differentiate retention times .

Q. What is the primary biochemical mechanism of action of this compound?

- Methodological Answer : The compound acts as a thymidine phosphorylase (TP) inhibitor, preventing enzymatic degradation of thymidine or thymidine analogs (e.g., trifluridine in cancer therapy). Validate inhibition via enzyme activity assays: incubate TP with substrate (thymidine) and measure residual activity using spectrophotometric detection of thymine release at 270 nm. Competitive vs. non-competitive inhibition can be determined via Lineweaver-Burk plots .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : One-pot synthesis using Biginelli-like reactions under acidic conditions (e.g., HCl/EtOH) with thiourea, β-keto esters, and hydroxymethylated aldehydes. Post-synthetic chlorination at position 5 can be achieved with POCl or SOCl. Purity is confirmed via TLC (silica gel, CHCl:MeOH 9:1) and recrystallization from ethanol/water .

Advanced Research Questions

Q. How do researchers resolve contradictory data on the efficacy of TP inhibitors in in vivo vs. in vitro models?

- Methodological Answer : Address discrepancies by optimizing pharmacokinetic parameters:

- Dose timing : Administer TP inhibitors (e.g., 50 mg/kg orally) 1–2 hours before thymidine analogs to pre-saturate TP binding sites .

- Metabolic stability : Use LC-MS/MS to monitor plasma concentrations of the inhibitor and its metabolites.

- Model selection : Compare TP expression levels across models via qPCR or immunohistochemistry. Murine models with TP overexpression (e.g., ) may require higher doses to mimic human pharmacokinetics .

Q. What experimental strategies validate the role of this compound in flavocoenzyme biosynthesis pathways?

- Methodological Answer : Trace metabolic incorporation using C-labeled ribulose 5-phosphate in bacterial cultures (e.g., E. coli riboflavin auxotrophs). Monitor intermediates via:

- Enzymatic assays : Measure lumazine synthase activity in the presence/absence of the compound.

- HPLC-MS : Identify 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a riboflavin precursor) and quantify dismutation products.

- Gene knockout : Use CRISPR-Cas9 to delete TP homologs and assess pathway disruption .

Q. How can researchers optimize the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH studies : Conduct stability assays at pH 4–8 (buffered with citrate-phosphate) to identify degradation-prone conditions.

- Excipient screening : Add cyclodextrins (e.g., β-CD) or surfactants (e.g., Tween-80) to reduce hydrolysis of the hydroxymethyl group.

- Accelerated stability testing : Store solutions at 40°C/75% RH for 4 weeks and quantify degradation via UPLC-PDA. Major degradants (e.g., 5-chloro-6-formyl derivatives) are identified by MS/MS fragmentation .

Data Contradiction Analysis

Q. Why does discontinuation of TP inhibitors in adult murine models lead to paradoxical deterioration (e.g., hind-limb paralysis)?

- Methodological Answer : This rebound effect suggests compensatory TP upregulation. Design longitudinal studies to:

- Monitor TP activity : Collect plasma samples weekly and correlate with symptom onset.

- Transcriptomic profiling : Perform RNA-seq on liver/kidney tissues to identify TP regulatory networks (e.g., HIF-1α pathways).

- Rescue experiments : Co-administer thymidine (100 mg/kg) to bypass TP-dependent metabolic blocks .

Methodological Tables

| Parameter | In Vitro Assay | In Vivo Model |

|---|---|---|

| TP Inhibition IC | 0.5–2.0 µM (enzyme assay) | 10–50 mg/kg (oral dosing) |

| Metabolic Half-life (t) | 2–4 h (hepatic microsomes) | 3–5 h (murine plasma) |

| Key Degradant | 5-Chloro-6-formyl derivative | 5-Chloro-6-carboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.